Vincarubine

cytotoxicity leukemia P388 bisindole alkaloid

Vincarubine (CAS 107290-03-9) is a bisindole alkaloid first isolated from the leaves of lesser periwinkle (Vinca minor L.), characterized by a dark-red iminoquinone chromophore and a molecular formula of C₄₃H₅₀N₄O₆. It belongs to the aspidospermatan-type alkaloid class and is one of only two bisindole alkaloids identified from Vinca species.

Molecular Formula C43H50N4O6
Molecular Weight 718.9 g/mol
Cat. No. B1233216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVincarubine
Synonymsvincarubine
Molecular FormulaC43H50N4O6
Molecular Weight718.9 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC1C(C8(C7=CC6=O)CCN9CC1=CC)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C
InChIInChI=1S/C43H50N4O6/c1-7-24-23-47-17-14-42-29-20-33(48)26(19-31(29)44-43(42,47)12-10-25(24)35(42)38(50)53-6)27-18-30-32(21-34(27)51-4)45(3)36-28(37(49)52-5)22-40(8-2)11-9-15-46-16-13-41(30,36)39(40)46/h7,18-21,25,35,39H,8-17,22-23H2,1-6H3/b24-7-
InChIKeyCLSRDWBICGYSOB-VAPIAZESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vincarubine for Procurement: A Bisindole Iminoquinone Alkaloid from Vinca minor


Vincarubine (CAS 107290-03-9) is a bisindole alkaloid first isolated from the leaves of lesser periwinkle (Vinca minor L.), characterized by a dark-red iminoquinone chromophore and a molecular formula of C₄₃H₅₀N₄O₆ [1]. It belongs to the aspidospermatan-type alkaloid class and is one of only two bisindole alkaloids identified from Vinca species [2]. Unlike the clinically established tubulin-targeting vinca alkaloids vinblastine and vincristine, vincarubine features a quinoneimine moiety that confers distinct redox properties and a characteristic visible absorption profile facilitating chromatographic identification [3].

Why Vincarubine Cannot Be Replaced by Other Vinca Alkaloids: Structural and Pharmacological Differentiation


Generic substitution among vinca alkaloids is not feasible due to profound differences in core structure and pharmacophore. Vincarubine is a bisindole iminoquinone, whereas the major Vinca minor alkaloids vincamine and 1,2-dehydroaspidospermidine are monomeric indole structures with distinct bioactivities [1]. Even among bisindole alkaloids, vincarubine's iminoquinone moiety sets it apart from the non-iminoquinone bisindoles vinblastine and vincristine, which derive from Catharanthus roseus and target tubulin polymerization. Vincarubine's plant concentration (0.007% in leaves) is an order of magnitude lower than vincamine (0.13%), making it a limiting rare component that must be specifically sourced rather than substituted [1]. The quantitative evidence below demonstrates that vincarubine's cytotoxic potency, target binding profile, ADMET characteristics, and even physical properties diverge meaningfully from potential substitutes.

Quantitative Differentiation Evidence for Vincarubine Selection


Cytotoxic Activity of Vincarubine Against P388 Leukemia Cells vs. Vinblastine

Vincarubine exhibits cytotoxic activity against murine leukemia P388 cells with an IC50 of 2.32 μg/mL (6.72 μM) [1]. In comparable assays, vinblastine—a structurally related bisindole but lacking the iminoquinone moiety—demonstrated weaker activity in the same P388 model, with vincadifformine (a monomeric indole) showing greater potency than vinblastine [2]. This places vincarubine's cytotoxic potency in a range warranting investigation distinct from that of classic vinca antitumor agents.

cytotoxicity leukemia P388 bisindole alkaloid IC50

Binding Affinity of Vincarubine Against Neurodegenerative Disease Targets LRRK2 and APP

In a 2026 computational study, vincarubine demonstrated the strongest molecular docking binding affinity against LRRK2 and APP among four phytocompounds tested (Baicalein, Vincarubine, Rutin, Luteolin) [1]. However, molecular dynamics simulations revealed that vincarubine displayed greater structural flexibility (higher RMSD fluctuation) compared to Rutin, which exhibited superior binding stability [1]. Additionally, vincarubine showed predicted toxicity risks for kidney and lung, whereas Baicalein and Rutin were generally safe [1].

Alzheimer's disease Parkinson's disease LRRK2 APP molecular docking

Vincarubine Concentration in Vinca minor Leaves Compared to Major Alkaloids

HPLC analysis of Vinca minor alkaloids revealed that vincarubine is present exclusively in the leaves at a concentration of 0.007%, compared to the major leaf alkaloid vincamine at 0.13% (an ~18.6-fold difference) and 1,2-dehydroaspidospermidine at 0.06% [1]. This extremely low natural abundance makes vincarubine a rare bisindole component that cannot be obtained through bulk extraction methods designed for monomeric alkaloids.

HPLC quantification Vinca minor alkaloid distribution plant tissue concentration

Structural Differentiation: Iminoquinone Chromophore of Vincarubine vs. Classical Bisindole Alkaloids

Vincarubine features an iminoquinone chromophore that gives it a distinctive dark-red color and redox activity, structurally distinguishing it from the non-iminoquinone bisindole alkaloids vinblastine and vincristine [1]. The quinoneimine moiety confers the ability to undergo reversible reduction (NaBH₄ in methanol yields a yellow phenol form that reverts spontaneously to the iminoquinone upon air exposure), a property absent in classic anticancer vinca alkaloids [1]. This redox behavior is shared with flexicorine, another iminoquinone bisindole, but flexicorine has a different monomeric composition.

iminoquinone chromophore bisindole alkaloid redox activity structural classification

ADMET Profile: Blood-Brain Barrier Permeability and Bioavailability of Vincarubine

Predicted ADMET properties for vincarubine indicate blood-brain barrier (BBB) penetration capability (predicted BBB+ with 85% probability) but poor human oral bioavailability (54.29% probability) [1]. This contrasts with vincamine, a major Vinca minor alkaloid known for cerebrovascular activity and clinical use as a nootropic. Vincarubine also shows predicted Caco-2 permeability of -0.7661 (log Papp), indicating moderate intestinal absorption potential [1]. The SwissADME solubility class is 'poorly soluble', which may limit formulation options without advanced delivery systems [2].

ADMET blood-brain barrier bioavailability Caco-2 permeability toxicity prediction

Recommended Application Scenarios for Vincarubine Based on Quantitative Evidence


Cytotoxic Probe in Leukemia P388 Comparative Studies

Vincarubine's demonstrated IC50 of 6.72 μM against P388 leukemia cells [1] positions it as a moderate-potency cytotoxic probe suitable for comparative mechanism-of-action studies against vinblastine and other tubulin-targeting agents. Researchers investigating structure-activity relationships among bisindole alkaloids can use vincarubine to dissect the contribution of the iminoquinone moiety to cytotoxicity, given that vinblastine lacks this group. The compound's activity, while lower than some monomeric alkaloids like vincadifformine, provides a distinct pharmacological fingerprint for leukemia cell line panels.

Computational Hit for Dual LRRK2/APP Neurodegenerative Target Engagement

Vincarubine's strongest docking scores against LRRK2 and APP among tested phytocompounds [2] make it a valuable computational scaffold for Alzheimer's and Parkinson's disease drug design. Medicinal chemistry teams can use vincarubine as a starting template for structure-based optimization, focusing on improving binding stability (reducing RMSD fluctuation) and mitigating predicted renal/pulmonary toxicity. The compound’s multi-target binding profile is particularly relevant for polypharmacology approaches targeting comorbid neurodegenerative pathways.

Natural Product Isolation and Analytical Reference Standard

Vincarubine's extremely low natural abundance (0.007% in Vinca minor leaves) [3] requires specialized isolation protocols, but its distinctive dark-red color facilitates chromatographic tracking during purification [4]. This makes vincarubine suitable as an analytical reference standard for HPLC method development and quality control of Vinca minor extracts. Procurement of purified vincarubine is essential for laboratories quantifying bisindole alkaloids in plant material, as it cannot be reliably substituted by more abundant monomeric alkaloids.

Redox-Active Iminoquinone Mechanistic Probe

The reversible redox behavior of vincarubine (dark-red iminoquinone ↔ yellow phenol) [4] enables its use as a visible reporter of redox conditions in biochemical assays. Unlike non-iminoquinone vinca alkaloids, vincarubine can serve as a tool compound for studying quinone-mediated electron transfer processes, reactive oxygen species generation, and redox-dependent cytotoxicity. This application is particularly relevant for cancer biology researchers investigating oxidative stress mechanisms distinct from microtubule disruption.

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